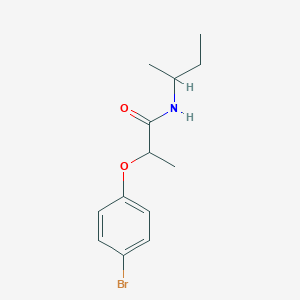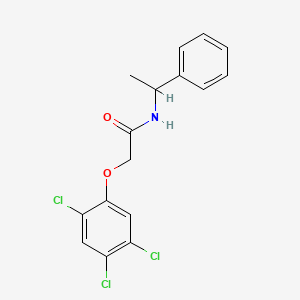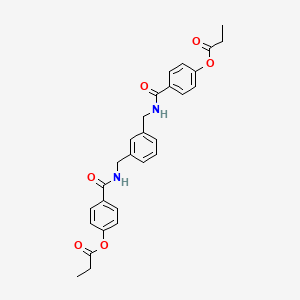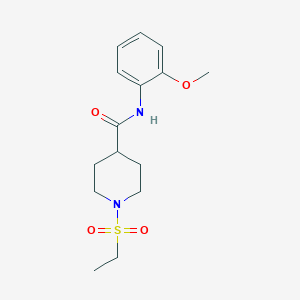![molecular formula C23H30N4O5S B4111039 4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-N-phenylbenzamide](/img/structure/B4111039.png)
4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-N-phenylbenzamide
説明
4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-N-phenylbenzamide, also known as N-(4-morpholin-4-ylphenyl)-N'-(4-morpholin-4-ylsulfonyl)ethane-1,2-diamine, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of benzamide derivatives and has shown promising results in preclinical studies for various diseases.
作用機序
The mechanism of action of 4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-N-phenylbenzamidephenylbenzamide involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells and the production of pro-inflammatory cytokines. This compound has been shown to inhibit the activity of enzymes such as AKT, mTOR, and STAT3, which are involved in the regulation of cell growth and survival. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by inhibiting the activity of NF-kappaB.
Biochemical and physiological effects:
4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-N-phenylbenzamidephenylbenzamide has been shown to exhibit various biochemical and physiological effects. Preclinical studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.
実験室実験の利点と制限
The advantages of using 4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-N-phenylbenzamidephenylbenzamide in lab experiments include its potent anti-cancer, anti-inflammatory, and neuroprotective properties. Additionally, this compound has been shown to be relatively safe and well-tolerated in preclinical studies. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
For the research on 4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-N-phenylbenzamidephenylbenzamidephenylbenzamide include the development of more potent analogs with improved solubility and selectivity. Additionally, further studies are needed to investigate the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases. Furthermore, the potential use of this compound in the development of diagnostic tools for various diseases such as cancer and neurodegenerative disorders should also be explored.
科学的研究の応用
4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-4-{[2-(4-morpholinyl)ethyl]amino}-3-(4-morpholinylsulfonyl)-N-phenylbenzamidephenylbenzamide has been studied extensively for its potential use in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. Preclinical studies have shown that this compound exhibits potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
4-(2-morpholin-4-ylethylamino)-3-morpholin-4-ylsulfonyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O5S/c28-23(25-20-4-2-1-3-5-20)19-6-7-21(24-8-9-26-10-14-31-15-11-26)22(18-19)33(29,30)27-12-16-32-17-13-27/h1-7,18,24H,8-17H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCPHIMIHCHADA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-amino-3-methyl-1-(2-naphthyl)-4-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4110958.png)
![diethyl 3-methyl-5-{[4-(phenylsulfonyl)benzoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4110963.png)
![N-[3-(dimethylamino)-2-methylpropyl]-2-(2,4,5-trichlorophenoxy)acetamide](/img/structure/B4110975.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-phenylacetamide](/img/structure/B4110982.png)

![1-[2-(4-bromophenoxy)propanoyl]azepane](/img/structure/B4111002.png)

![2-(4-bromophenoxy)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4111026.png)

![N-[3-chloro-4-(4-methyl-1-piperidinyl)phenyl]-3-nitrobenzamide](/img/structure/B4111036.png)


![2-chloro-N-({[4-iodo-2-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4111062.png)
![6-amino-4-(4-hydroxy-3-nitrophenyl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111067.png)